7-hexyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Properties
Molecular Formula |
C20H26N6O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-hexyl-8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H26N6O3/c1-4-5-6-7-12-26-16-17(25(3)20(29)22-18(16)28)21-19(26)24-23-13(2)14-8-10-15(27)11-9-14/h8-11,27H,4-7,12H2,1-3H3,(H,21,24)(H,22,28,29)/b23-13+ |
InChI Key |
WXLMBLVEKMSPRP-YDZHTSKRSA-N |
Isomeric SMILES |
CCCCCCN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)O)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the condensation of a hydrazine derivative with a purine precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
7-hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The hydrazine moiety can form covalent bonds with target proteins, leading to changes in their activity. These interactions can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds include:
- 8-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride
- 8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the hexyl group and the hydroxyphenyl moiety in 7-hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione provides distinct properties that can be advantageous in specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
